molecular formula C11H12BrNOS B1412950 6-(4-Bromobutoxy)benzo[d]thiazole CAS No. 1953183-92-0

6-(4-Bromobutoxy)benzo[d]thiazole

Cat. No.: B1412950
CAS No.: 1953183-92-0
M. Wt: 286.19 g/mol
InChI Key: BILGNPYBPWFSPC-UHFFFAOYSA-N
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Description

6-(4-Bromobutoxy)benzo[d]thiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromobutoxy)benzo[d]thiazole typically involves the reaction of 6-hydroxybenzo[d]thiazole with 1,4-dibromobutane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromobutoxy)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Bromobutoxy)benzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Employed in the synthesis of organic semiconductors and fluorescent dyes.

    Biological Studies: Utilized in studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Bromobutoxy)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as receptors or proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)benzo[d]thiazole
  • 6-(4-Methoxybutoxy)benzo[d]thiazole
  • 6-(4-Chlorobutoxy)benzo[d]thiazole

Uniqueness

6-(4-Bromobutoxy)benzo[d]thiazole is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom can be easily substituted, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

6-(4-bromobutoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-5-1-2-6-14-9-3-4-10-11(7-9)15-8-13-10/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGNPYBPWFSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCCBr)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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